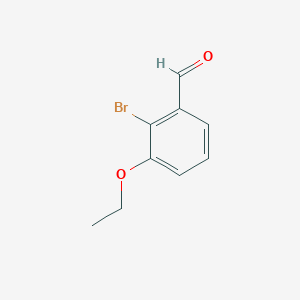

2-Bromo-3-ethoxybenzaldehyde

Description

2-Bromo-3-ethoxybenzaldehyde (C₈H₇BrO₂) is a brominated aromatic aldehyde derivative characterized by a bromine atom at the 2-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the benzaldehyde ring. This compound is synthesized via a Williamson ether reaction, where 2-bromo-3-hydroxybenzaldehyde reacts with bromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C for 2 hours, achieving an 85% yield after purification by silica gel chromatography . The ethoxy group enhances steric bulk and modulates electronic properties, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks (e.g., benzoxaboroles) .

Properties

IUPAC Name |

2-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOOGQYEYQDAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-ethoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethoxybenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in a solvent like carbon disulfide or acetic acid at controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-ethoxybenzaldehyde may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: 2-Bromo-3-ethoxybenzaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group in 2-Bromo-3-ethoxybenzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Substitution: Formation of 2-substituted-3-ethoxybenzaldehyde derivatives.

Oxidation: Formation of 2-bromo-3-ethoxybenzoic acid.

Reduction: Formation of 2-bromo-3-ethoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-ethoxybenzaldehyde is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: Potential use in the development of new drugs and therapeutic agents due to its reactivity and functional groups.

Industry: In the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxybenzaldehyde in chemical reactions involves the electrophilic nature of the bromine atom and the reactivity of the aldehyde group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2-Bromo-3-ethoxybenzaldehyde and structurally related brominated benzaldehyde derivatives:

Biological Activity

2-Bromo-3-ethoxybenzaldehyde is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by the presence of a bromine atom and an ethoxy group on the benzaldehyde moiety, is believed to exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

The molecular formula of 2-Bromo-3-ethoxybenzaldehyde is , with a molecular weight of approximately 215.07 g/mol. Its structure can be represented as follows:

The presence of the bromine atom at the 2-position and the ethoxy group at the 3-position significantly influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures to 2-bromo-3-ethoxybenzaldehyde exhibit notable antibacterial properties. A study evaluating various derivatives showed that compounds containing brominated methoxyphenyl units displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were determined, showcasing their effectiveness:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 2-Bromo-3-ethoxybenzaldehyde | Staphylococcus aureus | 15 |

| 2-Bromo-3-ethoxybenzaldehyde | Escherichia coli | 20 |

These results suggest that the bromine substitution enhances antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, derivatives of 2-bromo-3-ethoxybenzaldehyde have shown antifungal activity. In vitro studies demonstrated effectiveness against common fungal strains, with zones of inhibition measured using agar diffusion methods.

| Compound | Fungi Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2-Bromo-3-ethoxybenzaldehyde | Candida albicans | 18 |

| 2-Bromo-3-ethoxybenzaldehyde | Aspergillus niger | 22 |

These findings indicate a promising potential for this compound in treating fungal infections.

Anticancer Activity

The anticancer potential of 2-bromo-3-ethoxybenzaldehyde has been explored in several studies. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The mechanism of action appears to involve cell cycle arrest and increased expression of pro-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction via PARP cleavage |

| K-562 | 8 | Cell cycle arrest at G1 phase |

These results highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Studies

- Antibacterial Efficacy : A case study investigated the antibacterial effects of various brominated benzaldehyde derivatives, including 2-bromo-3-ethoxybenzaldehyde. The study concluded that the presence of bromine significantly enhanced the compounds' ability to inhibit bacterial growth, particularly against resistant strains.

- Anticancer Mechanism : Another research project focused on understanding the molecular mechanisms through which 2-bromo-3-ethoxybenzaldehyde induces apoptosis in cancer cells. The study utilized flow cytometry and Western blotting techniques to demonstrate increased levels of p53 protein and activation of caspases, confirming its role as a pro-apoptotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.